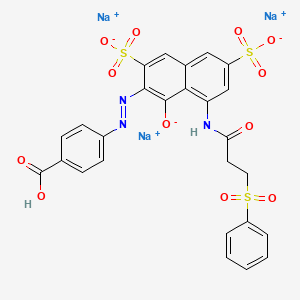

Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate is a complex organic compound with the molecular formula C26H18N3Na3O12S3 and a molecular weight of 729.60 g/mol . It is known for its vibrant color and is commonly used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

Nitration: Naphthalene undergoes nitration to form nitronaphthalene.

Reduction: The nitro group is reduced to an amino group.

Sulfonation: The amino-naphthalene is sulfonated to introduce sulfonic acid groups.

Diazotization: The amino group is converted to a diazonium salt.

Coupling Reaction: The diazonium salt is coupled with a benzoic acid derivative to form the azo compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Nucleophiles such as amines and alcohols.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate is in analytical chemistry as a reagent for detecting specific ions and compounds.

Ion Detection

The compound can be used to form complexes with metal ions, allowing for the spectrophotometric determination of these ions. For instance, it has been employed in the detection of lead and copper ions in environmental samples due to its ability to form stable colored complexes with these metals.

Colorimetric Analysis

Its intense color allows for colorimetric analysis in various assays. The absorbance can be measured at specific wavelengths to quantify the concentration of analytes in solution.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic bacteria. It has been studied for its potential use as an antibacterial agent in formulations aimed at treating infections caused by resistant strains of bacteria.

Drug Delivery Systems

Its solubility and ability to form complexes make it a candidate for drug delivery systems. The compound can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs.

Environmental Monitoring

The compound's ability to detect metal ions extends to environmental monitoring applications.

Water Quality Testing

This compound can be utilized in water quality testing kits to monitor pollution levels, particularly heavy metals in wastewater and natural water bodies.

Soil Analysis

Similarly, it can be applied in soil analysis to assess contamination levels from industrial activities, providing critical data for environmental protection efforts.

Case Study 1: Detection of Heavy Metals

A study conducted on the use of this compound for detecting lead ions demonstrated its effectiveness in providing rapid results with high sensitivity. The method involved adding the compound to water samples and measuring absorbance changes using UV-visible spectroscopy.

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with formulations containing this compound, suggesting its potential as an active pharmaceutical ingredient.

Mechanism of Action

The mechanism of action of Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate involves its interaction with specific molecular targets. The compound’s azo bond can undergo cleavage, releasing active intermediates that interact with cellular components. The sulfonic acid groups enhance its solubility and facilitate its binding to biological molecules .

Comparison with Similar Compounds

Similar Compounds

- Trisodium 4-hydroxy-5-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3-[[4-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-2-sulfonatophenyl]azo]naphthalene-2,7-disulfonate .

- Trisodium 4-hydroxy-3-[[4-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-2-sulfonatophenyl]azo]naphthalene-2,7-disulfonate .

Uniqueness

Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate is unique due to its specific structural features, such as the presence of multiple sulfonic acid groups and the phenylsulfonylpropyl moiety. These features contribute to its distinct chemical reactivity and applications .

Biological Activity

Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate, commonly referred to as a complex azo dye, has gained attention in various fields due to its unique chemical structure and potential biological applications. With a molecular formula of C26H18N3Na3O12S3 and a molecular weight of 729.60 g/mol, this compound exhibits properties that can be leveraged in both research and industrial applications.

Chemical Structure and Properties

The compound features multiple functional groups, including sulfonic acids and an azo linkage, which contribute to its solubility and reactivity. The sulfonic acid groups enhance its solubility in aqueous environments, making it suitable for biological applications where solubility is crucial.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The azo bond can undergo cleavage, releasing active intermediates that may interact with cellular components, including proteins and nucleic acids. The sulfonic acid groups facilitate binding to biological targets, enhancing the compound's potential as a drug delivery system or diagnostic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in significant cell death at specific concentrations. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Histological Applications

The compound is widely used in histology as a staining agent due to its affinity for cellular components. Its application in staining protocols allows for enhanced visualization of tissues under microscopy, aiding in the diagnosis of various diseases.

Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus | Potential use in antimicrobial formulations |

| Cytotoxicity on MCF-7 | Induced apoptosis at specific concentrations | Promising candidate for cancer treatment |

| Histological Staining | Enhanced visualization of tissues | Valuable tool in diagnostic pathology |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

Case Study 2: Cancer Cell Apoptosis

A study evaluated the cytotoxic effects of the compound on MCF-7 cells. After 24 hours of treatment with varying concentrations (10 µg/mL to 100 µg/mL), flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent.

Properties

CAS No. |

93803-32-8 |

|---|---|

Molecular Formula |

C26H18N3Na3O12S3 |

Molecular Weight |

729.6 g/mol |

IUPAC Name |

trisodium;5-[3-(benzenesulfonyl)propanoylamino]-3-[(4-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H21N3O12S3.3Na/c30-22(10-11-42(34,35)18-4-2-1-3-5-18)27-20-14-19(43(36,37)38)12-16-13-21(44(39,40)41)24(25(31)23(16)20)29-28-17-8-6-15(7-9-17)26(32)33;;;/h1-9,12-14,31H,10-11H2,(H,27,30)(H,32,33)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |

InChI Key |

ZSKWXQUHWGAJEH-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3[O-])N=NC4=CC=C(C=C4)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.